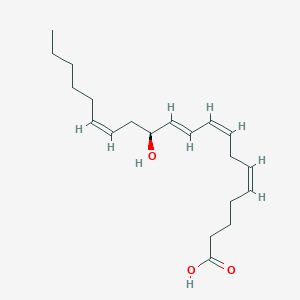

12S-Hete

Descripción general

Descripción

Aplicaciones Científicas De Investigación

12(S)-Hete has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid oxidation and the behavior of polyunsaturated fatty acids.

Medicine: It is studied for its role in diseases such as diabetes, cancer, and cardiovascular disorders. .

Industry: 12(S)-Hete is used in the development of diagnostic kits and as a standard in analytical chemistry

Mecanismo De Acción

Target of Action

12S-HETE, a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid, primarily targets the G protein-coupled receptor, GPR31 . This receptor has a high affinity for this compound .

Mode of Action

This compound interacts with its target, GPR31, to trigger a series of intracellular events. It has been suggested that this compound acts through the activation of the orphan receptor GPR31 . Furthermore, this compound can stimulate NOX (NADPH oxidase) and enhance ROS production (reactive oxygen species) .

Biochemical Pathways

This compound is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e., ALOX12) enzyme . It is involved in a variety of human physiological and pathological reactions . It has been suggested that this compound is a crucial intracellular signaling molecule that activates protein kinase C and mediates the biological functions of many growth factors and cytokines .

Pharmacokinetics

It is known that the net effect of this compound depends upon the relative amounts generated, the ratio of hetes:eets produced, timing of synthesis, as well as cellular and subcellular mechanisms activated by each respective metabolite .

Result of Action

This compound plays a pivotal role in multiple steps of the metastatic ‘cascade’ encompassing tumor cell-vasculature interactions, tumor cell motility, proteolysis, invasion, and angiogenesis . It has also been found to reduce insulin secretion and cause apoptosis in cultured human pancreatic insulin-secreting Beta cell lines and prepared Pancreatic islets .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can cause the disintegration of adjacent lymph vessels, thereby opening a gate within the vascular wall termed ‘circular chemorepellent-induced defect’ (CCID) . This suggests that the local environment and the presence of other signaling molecules can significantly influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

12(S)-HETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of arachidonic acid metabolism through the 12-lipoxygenase pathway . It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix . The nature of these interactions involves the activation of protein kinase C and mediating the biological functions of many growth factors and cytokines .

Cellular Effects

12(S)-HETE has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been proposed to play a role in platelet activation, pathogenesis of psoriasis, neurotransmitter peptide-induced hyperpolarization by neuronal cells, and modulating the metastatic potential of melanoma and carcinoma cells .

Molecular Mechanism

The molecular mechanism of 12(S)-HETE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by the GPR31 receptor and promotes tumor cell proliferation and metastasis . It also appears to stimulate tumor cell proliferation, suggesting its involvement in cancer .

Temporal Effects in Laboratory Settings

The effects of 12(S)-HETE change over time in laboratory settings. It has been observed that 12(S)-HETE plays a pivotal role in multiple steps of the metastatic ‘cascade’ encompassing tumor cell-vasculature interactions, tumor cell motility, proteolysis, invasion, and angiogenesis .

Dosage Effects in Animal Models

The effects of 12(S)-HETE vary with different dosages in animal models. Preliminary studies have shown that the use of 12(S)-HETE within an 8-day daily administration (doses ranged between 0.4 and 30 mg/kg in mice) did not have any visible or behavioral effects on the animals .

Metabolic Pathways

12(S)-HETE is involved in the metabolic pathways of arachidonic acid, interacting with enzymes such as 12-lipoxygenase . It is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e., ALOX12) enzyme .

Transport and Distribution

12(S)-HETE is transported and distributed within cells and tissues. It is primarily found in platelets, leukocytes, and to a lesser extent in smooth muscle cells . It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix .

Subcellular Localization

The subcellular localization of 12(S)-HETE is primarily in the membranes enriched in NADPH-cytochrome c reductase and UDP-galactosyl transferase . The specific radioactivity relative to protein of these intracellular membranes was 2.9-times higher than in a plasma membrane fraction enriched in 5’-nucleotidase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

12(S)-Hete is synthesized from arachidonic acid through the action of the enzyme arachidonate 12-lipoxygenase (ALOX12). The enzyme catalyzes the conversion of arachidonic acid to 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HpETE), which is then reduced to 12(S)-Hete by cellular peroxidases .

Industrial Production Methods

Industrial production of 12(S)-Hete typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using ALOX12. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

12(S)-Hete undergoes various chemical reactions, including:

Oxidation: 12(S)-Hete can be further oxidized to produce other eicosanoids.

Reduction: The initial step in its synthesis involves the reduction of 12S-HpETE to 12(S)-Hete.

Substitution: It can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and molecular oxygen.

Reducing Agents: Cellular peroxidases are typically used for the reduction of 12S-HpETE to 12(S)-Hete.

Major Products

The major products formed from the reactions of 12(S)-Hete include various hydroxyeicosatetraenoic acids (HETEs) and other eicosanoids, which play significant roles in physiological and pathological processes .

Comparación Con Compuestos Similares

12(S)-Hete is part of a family of hydroxyeicosatetraenoic acids (HETEs), which include:

12R-Hydroxyeicosatetraenoic acid (12R-Hete): An enantiomer of 12(S)-Hete, produced by different tissues through the action of 12R-lipoxygenase (ALOX12B).

15-Hydroxyeicosatetraenoic acid (15-Hete): Produced by the action of 15-lipoxygenase on arachidonic acid, it has distinct biological roles, including the regulation of smooth muscle and lung neutrophil recruitment.

5-Hydroxyeicosatetraenoic acid (5-Hete): Another member of the HETE family, involved in leukotriene biosynthesis and inflammatory responses.

12(S)-Hete is unique due to its specific stereochemistry and its role in platelet function and cancer metastasis .

Propiedades

IUPAC Name |

(5Z,8Z,10E,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-LQWMCKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028839 | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54397-83-0 | |

| Record name | 12S-Hydroxy-5,8,10,14-(Z,Z,E,Z)-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hete, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054397830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG8M7C9ALT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

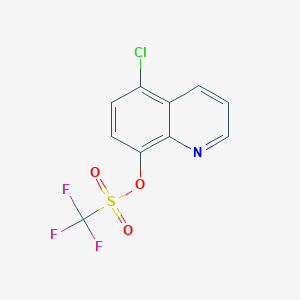

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While a dedicated 12S-HETE receptor remains elusive, evidence suggests its actions are mediated through G-protein-coupled receptors (GPCRs). For instance, this compound-induced calcium release, arachidonic acid release, and diacylglycerol formation in human neutrophils, as well as insulin secretion in rat insulinoma cells, are sensitive to pertussis toxin, implicating Gαi/o protein involvement. [ [] ]

A: this compound activates various signaling pathways depending on the cell type and context. It can stimulate protein kinase C (PKC) [ [] ], modulate ion channels like the delayed-rectifier potassium channel (IK) in neurons [ [] ], and influence gene expression related to inflammation and cell proliferation. [ [] ]

ANone: The molecular formula of this compound is C20H32O3, and its molecular weight is 320.47 g/mol.

A: Yes, this compound can be characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS provides information on its molecular mass and fragmentation pattern, while NMR reveals the arrangement of atoms within the molecule. [ [, , ] ]

ANone: this compound, like other polyunsaturated fatty acid metabolites, is susceptible to oxidation. Proper storage is crucial for maintaining its stability. It is typically stored as a solution in an organic solvent like ethanol or dimethyl sulfoxide at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

ANone: this compound is a product of enzymatic catalysis, not an enzyme itself. It does not possess catalytic properties.

ANone: While computational studies specifically focusing on this compound are limited, molecular modeling techniques can be employed to investigate its interactions with potential targets like GPCRs or enzymes. Docking simulations can predict binding affinities and explore structure-activity relationships.

A: Research on this compound analogs has shown that structural modifications can significantly impact its biological activity. For example, reduction of the 10,11-double bond of 12-HETE, yielding 12S-HETrE, results in a slight decrease in its ability to stimulate calcium mobilization and chemotaxis in neutrophils. [ [] ]

A: Yes, the stereochemistry at the 12-position is crucial for this compound's biological activity. The 12S-enantiomer exhibits distinct biological effects compared to its 12R-counterpart. [ [, ] ]

A: this compound can be susceptible to degradation. Formulation strategies, such as encapsulation in liposomes or nanoparticles, can be employed to enhance its stability, solubility, and bioavailability for research purposes or potential therapeutic applications. [ [] ]

ANone: While there might not be specific regulations for this compound, general laboratory safety guidelines for handling bioactive lipids and organic solvents should be followed.

A: Due to its rapid metabolism, the in vivo half-life of this compound is relatively short. It undergoes further enzymatic conversions, including oxidation and esterification. [ [] ] Further research is needed to fully elucidate its ADME properties.

A: this compound's biological activities have been studied in various cell types, including neutrophils, macrophages, endothelial cells, and cancer cell lines. [ [, , , , , , , , , ] ]

A: Yes, studies using animal models have provided insights into the involvement of this compound in conditions like hypertension, inflammation, and cancer. For instance, in a rat model of diabetes, increased renal this compound levels were linked to angiotensin II receptor activity. [ [] ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)

![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)

![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)